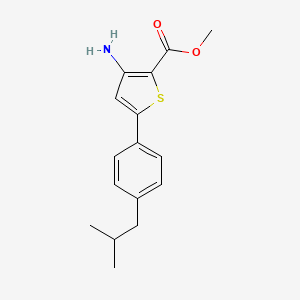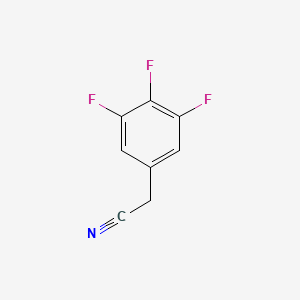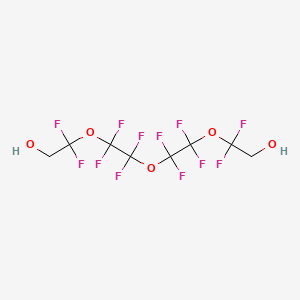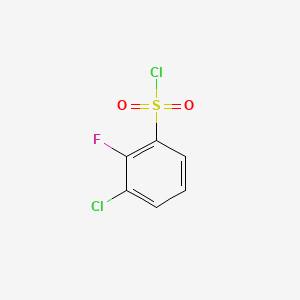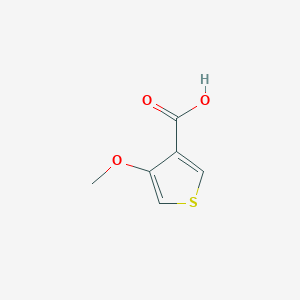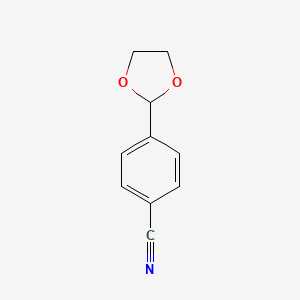
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione
Overview
Description
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 10187-21-0 and a molecular weight of 191.19 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione has a molecular weight of 191.19 and is a solid at room temperature . Its IUPAC name is 1-(4-hydroxyphenyl)-2,5-pyrrolidinedione .Scientific Research Applications
Pharmacology: Potential Therapeutic Agent
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione has been explored for its potential therapeutic applications. The pyrrolidine scaffold is a common feature in many biologically active compounds, and modifications to this structure can lead to significant pharmacological properties . This compound’s ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the treatment of autoimmune diseases .
Material Science: Advanced Polymer Synthesis
In material science, this compound is used as a precursor for synthesizing advanced polymers. Its reactive sites allow for cross-linking, which can be utilized to create materials with specific mechanical and thermal properties. This is particularly useful in the development of high-performance materials for industrial applications .
Medical Research: Cancer Treatment Studies
Recent studies have investigated the role of pyrrolidine derivatives in cancer treatment. The compound’s structure has been incorporated into new molecules that exhibit cytotoxicity against various cancer cell lines, suggesting its potential use in anticancer drug design .
Organic Chemistry: Synthesis of Complex Molecules
Organic chemists value 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione for its versatility in synthetic applications. It serves as a building block for constructing complex molecules, including natural product analogs and novel organic compounds with potential biological activity .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound’s derivatives are studied for their enzyme inhibition properties. By modifying the pyrrolidine ring, researchers can create inhibitors that are selective for specific enzymes, which is crucial for understanding metabolic pathways and developing treatments for metabolic disorders .
Industrial Uses: Chemical Manufacturing
Industrially, 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is used in the synthesis of various chemicals. Its reactivity makes it suitable for creating intermediates that are essential in the manufacture of dyes, resins, and other industrial chemicals .
Safety And Hazards
The safety information available indicates that 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
The pyrrolidine ring, including its derivative 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, is a versatile scaffold in drug discovery . Future directions may involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
properties
IUPAC Name |
1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPIQAFVWFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359153 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione | |
CAS RN |
10187-21-0 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

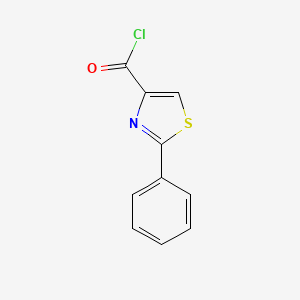

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)

![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
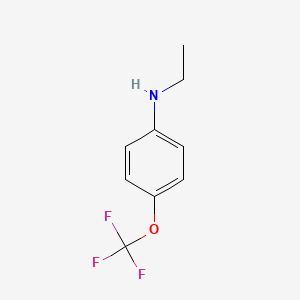
![5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B1362300.png)
